

# Vimseltinib: A Deep Dive into its Molecular Profile and Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025

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#### Introduction

Vimseltinib, marketed under the brand name Romvimza, is a potent and highly selective small molecule kinase inhibitor developed to target the colony-stimulating factor 1 receptor (CSF1R). [1][2] As a type III receptor tyrosine kinase, CSF1R is pivotal for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, microglia, and osteoclasts.[1] Dysregulation of CSF1R signaling is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] Vimseltinib is specifically indicated for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm, for whom surgical resection is not a viable option.[2][3] This document provides a comprehensive technical overview of vimseltinib's molecular structure, properties, mechanism of action, and the experimental protocols used to characterize its activity.

# Molecular Structure and Physicochemical Properties

Vimseltinib is an orally bioavailable compound with a distinct chemical structure that facilitates its high selectivity and potent inhibitory activity against CSF1R.[4]



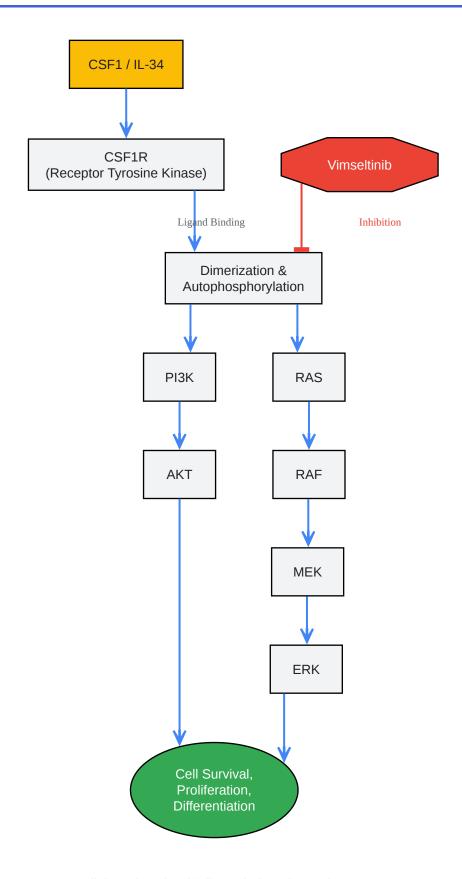
Property	Value	Source
Chemical Formula	C23H25N7O2	[1][5]
Molecular Weight	431.5 g/mol	[1][6]
IUPAC Name	3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one	[7]
CAS Number	1628606-05-2	[5][6]
Synonyms	DCC-3014, DP-6865	[1][5]
SMILES	CN1C=C(C2=CC(OC3=CC=C( C4=CN=C(NC(C)C)N(C4=O)C )N=C3C)=CC=N2)C=N1	[5][6]
InChI Key	TVGAHWWPABTBCX- UHFFFAOYSA-N	[5][6]

## Pharmacology Mechanism of Action

Vimseltinib functions as a "switch-control" inhibitor of CSF1R.[2][8] Unlike traditional kinase inhibitors that compete with ATP, vimseltinib binds to a unique regulatory region of the receptor. [2] This interaction stabilizes CSF1R in an inactive conformation, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways upon binding of its ligands, CSF1 and interleukin-34 (IL-34).[1][4]

By inhibiting CSF1R, vimseltinib blocks the recruitment and activity of CSF1R-dependent cells, most notably tumor-associated macrophages (TAMs), within the tumor microenvironment.[9] TAMs are known to promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[9] The inhibition of TAMs by vimseltinib can therefore enhance T-cell infiltration and anti-tumor immunity.[4]





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Caption: Vimseltinib inhibits CSF1R autophosphorylation, blocking downstream signaling.



#### **Pharmacodynamics**

Vimseltinib demonstrates high selectivity for CSF1R, with a more than 500-fold greater selectivity for CSF1R compared to its closest off-target kinase.[1] This high selectivity is believed to contribute to a more favorable safety profile, particularly a lower risk of hepatotoxicity compared to less selective CSF1R inhibitors like pexidartinib.[1]

Target/Assay	IC50 (nM)	Source
CSF1R	3.7	[5][6]
KIT	476	[5][6]
PDGFRα	436	[5][6]
PDGFRβ	2,300	[5][6]
FLT3	>3,300	[5][6]
M-NFS-60 cell proliferation	18	[5][6]
CSF1-induced CSF1R autophosphorylation (THP-1 cells)	27	[5][6]
CSF1- and RANKL-induced osteoclast differentiation	9.3	[5][6]

### **Pharmacokinetics**

Pharmacokinetic parameters for vimseltinib have been determined following both single and multiple oral doses.



Parameter	Value (Single Dose)	Value (Steady State)	Source
Cmax	283 ng/mL	747 ng/mL	[1]
AUC (0-inf or 0-24h)	46,900 ng·h/mL	13,400 ng·h/mL	[1]
Tmax (median)	1 hour	Not specified	[1]
Volume of Distribution (Vd)	90 L	Not specified	[1]
Plasma Protein Binding	96.5%	Not specified	[1]

Metabolism is primarily through oxidation, N-demethylation, and N-dealkylation, and is not expected to heavily involve CYP450 enzymes.[1] Absorption is not significantly affected by high-fat meals.[1]

## Key Experimental Methodologies In Vitro CSF1R Autophosphorylation Assay

This assay is crucial for determining the direct inhibitory effect of vimseltinib on its primary target.

- Cell Line: THP-1 human monocytic cells, which endogenously express CSF1R.
- Protocol:
  - Cell Culture: THP-1 cells are cultured in appropriate media and serum-starved overnight to reduce baseline receptor phosphorylation.
  - Treatment: Cells are pre-incubated with varying concentrations of vimseltinib or a vehicle control for a specified period (e.g., 1-2 hours).
  - Stimulation: Cells are stimulated with recombinant human CSF1 for a short duration (e.g.,
     5-15 minutes) to induce CSF1R autophosphorylation.

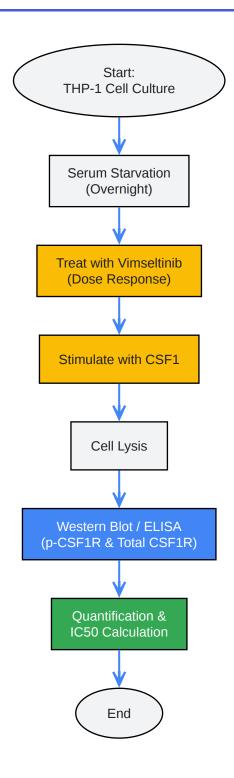






- Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Analysis: Cell lysates are analyzed by Western blot or ELISA. A primary antibody specific to phosphorylated CSF1R (p-CSF1R) is used to detect the level of autophosphorylation.
   Total CSF1R levels are also measured as a loading control.
- Quantification: The intensity of the p-CSF1R signal is quantified and normalized to total CSF1R. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of vimseltinib.[5]





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Caption: Workflow for CSF1R autophosphorylation assay in THP-1 cells.

### **Cell Proliferation Assay**

This assay measures the effect of vimseltinib on the growth of CSF1R-dependent cells.



- Cell Line: M-NFS-60 murine leukemia cells, whose proliferation is dependent on CSF1R signaling.[5]
- Protocol:
  - Cell Seeding: M-NFS-60 cells are seeded into 96-well plates at a low density in growth medium.
  - Treatment: Cells are treated with a range of vimseltinib concentrations or a vehicle control.
  - Incubation: Plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
  - Viability Assessment: Cell proliferation is measured using a viability reagent such as
     CellTiter-Glo® (which measures ATP) or by staining with a fluorescent dye like calcein AM.
  - Data Analysis: The signal (luminescence or fluorescence) is read using a plate reader. The IC50 value is determined by plotting the percentage of growth inhibition against the log concentration of the compound.

#### **Phase 3 MOTION Clinical Trial (NCT05059262)**

This pivotal study was designed to evaluate the efficacy and safety of vimseltinib in patients with TGCT not amenable to surgery.[8][10]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11]
- Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of symptomatic TGCT for whom surgical resection could lead to worsening functional limitation or severe morbidity.[12][13] Previous therapy with CSF1R inhibitors was an exclusion criterion.[12]
- Methodology: The study consisted of two parts.[14]
  - Part 1 (Double-Blind): Approximately 123 patients were randomized in a 2:1 ratio to receive either vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks.
     [8][10]



- Part 2 (Open-Label): After 24 weeks, patients from the placebo group could cross over to receive vimseltinib. All participants in this phase received open-label vimseltinib.[12]
- Primary Endpoint: The primary outcome was the objective response rate (ORR) at week 25, assessed by independent radiological review using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[10][13]
- Secondary Endpoints: Included ORR by tumor volume score (TVS), changes in range of motion, pain, stiffness, and patient-reported outcomes.[13][15]

### **Clinical Efficacy**

The Phase 3 MOTION trial demonstrated the significant efficacy of vimseltinib in the target population.

Endpoint (at Week 25)	Vimseltinib (n=83)	Placebo (n=40)	p-value	Source
Objective Response Rate (ORR) per RECIST v1.1	40% (95% CI, 29%-51%)	0% (95% CI, 0%-9%)	<0.0001	[15]
Objective Response Rate (ORR) per Tumor Volume Score (TVS)	67% (95% CI, 56%-77%)	0% (95% CI, 0%-9%)	<0.0001	[15]

These results highlight a statistically significant and clinically meaningful reduction in tumor size for patients treated with vimseltinib compared to placebo.[10]

#### Conclusion

Vimseltinib is a highly selective and potent switch-control inhibitor of CSF1R. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy in a robust Phase 3 trial establish it as a valuable targeted therapy for patients with tenosynovial giant cell tumor. The data presented in this guide underscore the molecular and



pharmacological basis for its therapeutic benefit and provide a framework for its continued investigation and clinical application.

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- To cite this document: BenchChem. [Vimseltinib: A Deep Dive into its Molecular Profile and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584118#vimseltinib-molecular-structure-and-properties]



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